![molecular formula C21H15NO4S B13728403 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- CAS No. 34740-81-3](/img/structure/B13728403.png)
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- is a complex organic compound with a molecular formula of C20H13NO4S. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group, a hydroxy group, and a phenoxy group substituted with a methylthio group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- typically involves multiple steps, starting from anthraquinone. The process includes:
Nitration: Anthraquinone is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents like tin and hydrochloric acid.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions.
Phenoxylation: The phenoxy group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The amino, hydroxy, and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of high-performance dyes and pigments.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. The molecular targets include DNA, topoisomerases, and various enzymes involved in oxidative stress response pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Lacks the methylthio group, resulting in different chemical properties and applications.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: Contains a methoxy group instead of a phenoxy group, leading to variations in reactivity and biological activity.
9,10-Anthracenedione, 1-amino-4-hydroxy-: A simpler structure with only amino and hydroxy groups, used primarily in dye synthesis.
Uniqueness
The presence of the methylthio group in 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- imparts unique chemical and biological properties, making it more versatile in applications compared to its analogs. The compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications highlight its significance in scientific research and industry.
Properties
CAS No. |
34740-81-3 |
|---|---|
Molecular Formula |
C21H15NO4S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-methylsulfanylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO4S/c1-27-12-8-6-11(7-9-12)26-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3 |
InChI Key |
WXOSHVARKGGGQM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


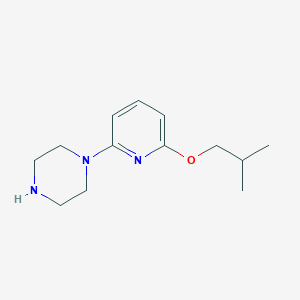
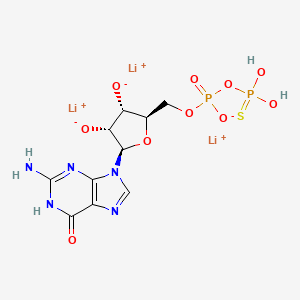
![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)

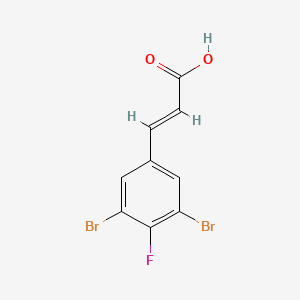
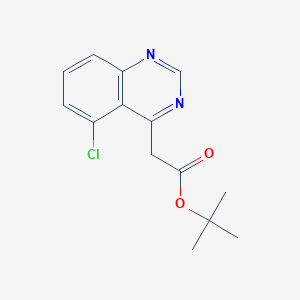

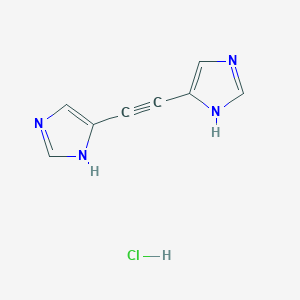
![(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B13728406.png)
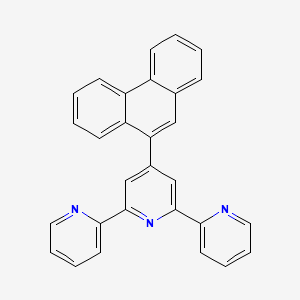
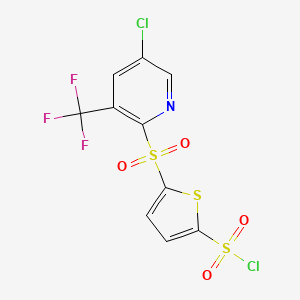
![2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid](/img/structure/B13728412.png)
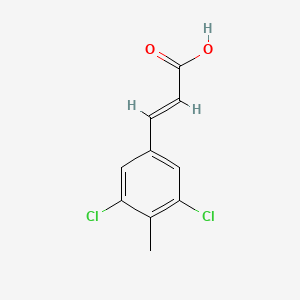
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
